trans-1,2-Dichlorohexafluorocyclobutane

Descripción general

Descripción

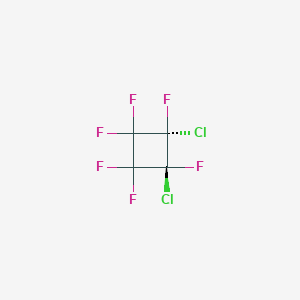

trans-1,2-Dichlorohexafluorocyclobutane: is a halogenated cyclobutane compound with the molecular formula C4Cl2F6 and a molecular weight of 232.94 g/mol It is characterized by the presence of two chlorine atoms and six fluorine atoms attached to a cyclobutane ring

Mecanismo De Acción

Target of Action

The primary target of trans-1,2-Dichlorohexafluorocyclobutane is the nicotinic acetylcholine receptor (nAcChoR). This receptor is a member of a superfamily of structurally similar ligand-gated ion channels .

Mode of Action

this compound interacts with the nicotinic acetylcholine receptor, affecting its desensitization kinetics. Specifically, it enhances the fraction of receptors preexisting in the slow desensitized state and increases the apparent rates of agonist-induced fast and slow desensitization .

Biochemical Pathways

Its interaction with the nicotinic acetylcholine receptor suggests that it may influence neurotransmission processes .

Pharmacokinetics

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its influence on the nicotinic acetylcholine receptor. By affecting the receptor’s desensitization kinetics, it may alter neuronal signaling .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its use as a refrigerant suggests that it is stable under a range of temperatures. .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2-Dichlorohexafluorocyclobutane can be achieved through the dimerization of chlorotrifluoroethylene . This process involves the thermal or photochemical reaction of chlorotrifluoroethylene to form the cyclobutane ring with the desired halogen substituents.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic chlorination of hexafluorocyclobutene . This method ensures a high yield of the desired trans isomer and is suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: trans-1,2-Dichlorohexafluorocyclobutane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The compound can be reduced to form different derivatives with fewer halogen atoms.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Major Products Formed:

Substitution Reactions: Products include derivatives with different substituents replacing the chlorine atoms.

Reduction Reactions: Products include partially or fully dehalogenated cyclobutane derivatives.

Aplicaciones Científicas De Investigación

Chemistry: trans-1,2-Dichlorohexafluorocyclobutane is used as a reference standard in analytical chemistry for the calibration of instruments and validation of analytical methods .

Biology and Medicine: The compound is studied for its potential biological activity and interactions with various biological targets, including ligand-gated ion channels .

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and as an intermediate in the synthesis of other fluorinated compounds .

Comparación Con Compuestos Similares

- cis-1,2-Dichlorohexafluorocyclobutane

- 1,2-Dichlorooctafluorocyclobutane

Comparison: trans-1,2-Dichlorohexafluorocyclobutane is unique due to its trans configuration , which affects its chemical reactivity and physical properties compared to its cis isomer . Additionally, the presence of six fluorine atoms distinguishes it from other halogenated cyclobutanes, providing it with unique chemical stability and reactivity.

Propiedades

IUPAC Name |

(1S,2S)-1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl2F6/c5-1(7)2(6,8)4(11,12)3(1,9)10/t1-,2-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMHAGAHDHRQIMB-LWMBPPNESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C1(F)Cl)(F)Cl)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@]1([C@@](C(C1(F)F)(F)F)(F)Cl)(F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl2F6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801037343 | |

| Record name | (1S,2S)-1,2-Dichloro-1,2,3,3,4,4-hexafluorocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801037343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3832-15-3 | |

| Record name | (1S,2S)-1,2-Dichloro-1,2,3,3,4,4-hexafluorocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801037343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2527667.png)

![N-butyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2527669.png)

![2,6-Dimethyl-1-[(E)-2-nitroethenyl]piperidine](/img/structure/B2527671.png)

![1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one](/img/structure/B2527673.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2527679.png)

![3-(3-fluorophenyl)-7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2527680.png)

![N-methyl-N-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2527685.png)

![3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2527686.png)

![1-[1-(2-Chloropyridine-3-carbonyl)piperidin-2-yl]propan-2-ol](/img/structure/B2527688.png)